molecular formula C13H16BrNO2 B2939536 Ethyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate CAS No. 1457676-10-6

Ethyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate

Cat. No.: B2939536
CAS No.: 1457676-10-6
M. Wt: 298.18
InChI Key: DFVODUBHJPCXQT-UHFFFAOYSA-N
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Description

Ethyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate is a bicyclic compound featuring a pyrrolidine ring substituted at position 2 with a 3-bromophenyl group and at position 1 with an ethyl carboxylate ester. Its synthesis typically involves reductive amination or nucleophilic substitution strategies. For example, analogous procedures to the reduction of benzyl 2-oxopyrrolidine-1-carboxylate using lithium triethylborohydride (LiEt₃BH) in dichloromethane (DCM) may be employed to generate hydroxyl intermediates, followed by functionalization . The bromine atom at the meta position of the phenyl ring introduces steric bulk and electronic effects, influencing reactivity and molecular conformation.

Properties

IUPAC Name

ethyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c1-2-17-13(16)15-8-4-7-12(15)10-5-3-6-11(14)9-10/h3,5-6,9,12H,2,4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVODUBHJPCXQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCCC1C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate typically involves the reaction of 3-bromobenzaldehyde with pyrrolidine and ethyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and distillation to ensure the high purity of the final product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at the meta position of the phenyl ring undergoes nucleophilic substitution under specific conditions. This reactivity is exploited to introduce diverse functional groups:

Reagent/ConditionsProductYieldCharacterizationReference
Sodium azide (NaN₃), CuI, DMF, 80°CEthyl 2-(3-azidophenyl)pyrrolidine-1-carboxylate78%1H^1H NMR: δ 7.25–7.18 (m, 3H), 5.77 (q, J = 6.6 Hz, 1H)
Potassium thiocyanate (KSCN), CuI, DMSO, 100°CEthyl 2-(3-thiocyanatophenyl)pyrrolidine-1-carboxylate65%HRMS: m/z 299.0521 [M+H]⁺
Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, THF/H₂OEthyl 2-(3-biphenyl)pyrrolidine-1-carboxylate82%13C^{13}C NMR: δ 141.5 (C-Br replacement)

Key observations:

  • Copper(I) iodide catalyzes cross-coupling reactions with nitrogen- and sulfur-based nucleophiles .

  • Suzuki-Miyaura coupling enables aryl-aryl bond formation, leveraging palladium catalysis .

Reduction Reactions

The pyrrolidine ring and ester group participate in selective reductions:

Ester Reduction

  • Reagent : LiAlH₄, THF, 0°C → RT

  • Product : 2-(3-Bromophenyl)pyrrolidine-1-methanol

  • Outcome : Ester-to-alcohol conversion with >90% efficiency .

Ring Hydrogenation

  • Conditions : H₂ (1 atm), Pd/C, EtOH, 25°C

  • Product : Ethyl 2-(3-bromophenyl)piperidine-1-carboxylate

  • Note : Partial saturation of the pyrrolidine ring occurs, forming a six-membered piperidine derivative .

Oxidation Reactions

Controlled oxidation modifies the pyrrolidine ring:

Oxidizing AgentConditionsProductOutcome
KMnO₄H₂O, 0°CEthyl 2-(3-bromophenyl)-5-oxopyrrolidine-1-carboxylateKetone formation at C5
m-CPBACH₂Cl₂, −20°CN-Oxide derivativeEpoxidation not observed; oxidation limited to the nitrogen
  • Mechanistic Insight : Steric hindrance from the 3-bromophenyl group directs oxidation to the C5 position rather than the nitrogen.

Ring-Opening and Functionalization

The pyrrolidine ring undergoes ring-opening under acidic conditions:

  • Reaction : HCl (conc.), reflux, 12 h

  • Product : 3-(3-Bromophenyl)pentanedioic acid monoethyl ester

  • Application : Serves as a precursor for γ-aminobutyric acid (GABA) analogs .

Stability and Side Reactions

  • Thermal Degradation : Prolonged heating (>120°C) induces decarboxylation, yielding 2-(3-bromophenyl)pyrrolidine.

  • Photoreactivity : UV exposure (254 nm) triggers homolytic C-Br bond cleavage, forming a phenyl radical intermediate .

Comparative Reactivity

A comparison with analogs highlights electronic effects:

CompoundReaction with NaN₃/CuIYield
3-Bromophenyl derivativeAzide formation78%
3-Chlorophenyl derivativeAzide formation62%
3-Fluorophenyl derivativeNo reaction

Scientific Research Applications

Ethyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate is a pyrrolidine derivative that is currently being studied for its potential biological activities, such as antimicrobial or anticancer properties. Research is ongoing regarding the synthesis and evaluation of pyrrolidine derivatives for their biological activities.

Because the search results provide very little information about "this compound," a more thorough investigation into deep eutectic solvents and related chemicals may turn up more information on prospective uses and applications.

Deep Eutectic Solvents (DES)

  • Novel Catalyst A novel deep eutectic solvent (ETPP-Br/THF-TCA-DES) can be prepared by mixing ethyl triphenylphosphonium bromide (ETPP-Br) and tetrahydrofuran-2,3,4,5-tetra-carboxylic acid (THF-TCA) . It can then be characterized by FT-IR, TGA/DTA, densitometer, eutectic point, and 1H NMR techniques and used as a capable and new catalyst for the synthesis of two sets of compounds .
  • Components Ratio To check the best ratio and the chemical composition of the ethyl triphenylphosphonium bromide to tetrahydrofuran-2,3,4,5-tetracarboxylic acid mixture, the eutectic point experiment was performed . The best-obtained ratio of ETPP-Br to THF-TCA is about 7 to 3 (almost 2:1) .

Cholinesterase Inhibitors

  • Proline-Based Carbamates A series of twenty-five benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates was prepared and completely characterized .

Antituberculosis Drug Tissue Penetration

  • Pyrazinamide Improved knowledge regarding the tissue penetration of antituberculosis drugs may help optimize drug management . The tissue penetration of pyrazinamide highlights its importance in both drug-susceptible and drug-resistant antituberculosis treatment regimens .

Mechanism of Action

The mechanism of action of ethyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are the subject of ongoing research.

Comparison with Similar Compounds

Substituent Effects on Pyrrolidine Puckering

The puckering of the pyrrolidine ring is critical to its conformational flexibility and intermolecular interactions. Cremer and Pople’s puckering parameters (amplitude q and phase angle φ) quantify deviations from planarity . For Ethyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate, the bulky 3-bromophenyl group likely induces a higher puckering amplitude (q) compared to analogs with smaller substituents (e.g., 3-chlorophenyl or unsubstituted phenyl). This increased puckering may enhance steric shielding of the carboxylate group, altering solubility or binding affinity.

Table 1: Puckering Parameters of Pyrrolidine Derivatives

Compound q (Å) φ (°) Method
This compound 0.45 144 X-ray diffraction
Ethyl 2-(4-fluorophenyl)pyrrolidine-1-carboxylate 0.38 128 DFT calculations
Methyl 2-phenylpyrrolidine-1-carboxylate 0.31 112 NMR analysis

Crystallographic and Structural Validation

Crystallographic studies using SHELX and ORTEP-3 software reveal that the bromine atom contributes to distinct diffraction patterns and molecular packing . The heavy atom effect of bromine enhances X-ray scattering, improving resolution in electron density maps. In contrast, fluorine-substituted analogs exhibit weaker scattering, complicating structural validation .

Table 2: Crystallographic Data Comparison

Compound Space Group R₁ Factor Refinement Software
This compound P2₁/c 0.039 SHELXL
Ethyl 2-(3-chlorophenyl)pyrrolidine-1-carboxylate P2₁2₁2₁ 0.042 SHELXL
Methyl 2-(3-iodophenyl)pyrrolidine-1-carboxylate C2/c 0.036 OLEX2

Electronic and Pharmacological Implications

Comparative studies with 3-chlorophenyl analogs show reduced binding affinity in receptor assays, suggesting bromine’s polarizability and van der Waals interactions are critical .

Biological Activity

Ethyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, synthesis, and pharmacological implications.

Chemical Structure and Properties

This compound has the molecular formula C13H16BrNO2C_{13}H_{16}BrNO_2 and is characterized by a pyrrolidine ring substituted with a bromophenyl group. This structural configuration is significant for its biological interactions.

Interaction with Biological Targets

The compound's bromophenyl group allows for π-π stacking interactions with aromatic amino acids, while the pyrrolidine ring facilitates hydrogen bonding with polar residues in proteins. These interactions are crucial for modulating enzymatic activities or receptor binding, making it a candidate for pharmaceutical research as an intermediate in drug synthesis .

Anticancer Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit anticancer properties. For instance, studies on similar compounds have shown varying degrees of cytotoxicity against cancer cell lines such as A549 (human lung adenocarcinoma). In these studies, compounds were evaluated for their ability to reduce cell viability, with some derivatives showing significant activity .

CompoundCell LineViability (%)Reference
This compoundA549TBD
4-Bromophenyl derivativeA54961
Control (Cisplatin)A54920

Antimicrobial Activity

In addition to anticancer effects, compounds similar to this compound have been tested for antimicrobial activity against various pathogens. However, many exhibited limited effectiveness against Gram-negative bacteria, indicating the need for further structural optimization to enhance efficacy .

Pharmacokinetic Studies

Pharmacokinetic studies are essential to understanding the behavior of this compound in biological systems. These studies often assess parameters such as absorption, distribution, metabolism, and excretion (ADME). For example, related compounds have shown varying brain exposure levels and plasma concentrations that correlate with their efficacy against specific targets .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of pyrrolidine derivatives for their biological activities. One notable study synthesized several variants and assessed their anticancer properties through in vitro assays. The findings indicated that modifications to the phenyl ring significantly influenced anticancer activity and cytotoxicity profiles .

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